

# Alixorexton Long-Term Safety: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: Alixorexton

Cat. No.: B15607043

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## For Immediate Release

This document provides detailed application notes and protocols relevant to the long-term safety studies of **Alixorexton** (formerly ALKS 2680), an investigational, oral, selective orexin 2 receptor (OX2R) agonist. The information is intended for researchers, scientists, and drug development professionals interested in the clinical safety profile of this compound. Data is primarily drawn from the Phase 2 clinical trials: Vibrance-1 (in patients with narcolepsy type 1) and Vibrance-2 (in patients with narcolepsy type 2).

## Overview of Long-Term Safety Profile

Based on the available data from the Vibrance-1 and Vibrance-2 Phase 2 studies, **Alixorexton** has been reported to be generally well-tolerated.<sup>[1][2][3][4]</sup> The majority of treatment-emergent adverse events (TEAEs) were categorized as mild to moderate in severity.<sup>[1][2][3][4]</sup> No treatment-emergent serious adverse events have been reported in these studies.<sup>[1][2][3][4]</sup> Furthermore, there have been no clinically meaningful safety signals observed in relation to hepatic, renal, cardiovascular, or ophthalmic parameters.<sup>[1][2]</sup>

Long-term safety is further being assessed in ongoing open-label extension studies for both the Vibrance-1 and Vibrance-2 trials, where a high percentage of participants (approximately 95%) elected to continue treatment.<sup>[2]</sup>

## Quantitative Safety Data Summary

The following tables summarize the treatment-emergent adverse events (TEAEs) reported in the Vibrance-1 and Vibrance-2 clinical trials. While specific frequency data has not been fully disclosed in publicly available information, the most commonly reported TEAEs are listed.

Table 1: Treatment-Emergent Adverse Events in the Vibrance-1 Study (Narcolepsy Type 1)

Adverse Event	Severity	Notes
Pollakiuria	Mild to Moderate	One of the most commonly reported TEAEs.[1][3]
Insomnia	Mild to Moderate	Events largely occurred and resolved within the first week of dosing. One report cited rates of 33% for high doses and 32% for mid-doses.[3][5]
Salivary Hypersecretion	Mild to Moderate	Frequently reported.[1][3]
Urinary Urgency	Mild to Moderate	One of the most commonly reported TEAEs.[1][3]
Blurred Vision	Mild to Moderate	Events were mostly mild, intermittent, and largely occurred and resolved within the first three days of treatment. One report mentioned that 7 of 24 patients on high doses experienced this.[1][3][5]

Table 2: Treatment-Emergent Adverse Events in the Vibrance-2 Study (Narcolepsy Type 2)

Adverse Event	Severity	Notes
Pollakiuria	Mild to Moderate	One of the most commonly reported TEAEs.[2][6]
Insomnia	Mild to Moderate	One of the most commonly reported TEAEs.[2][6]
Urinary Urgency	Mild to Moderate	One of the most commonly reported TEAEs.[2][6]
Dizziness	Mild to Moderate	One of the most commonly reported TEAEs.[2][6]
Headache	Mild to Moderate	One of the most commonly reported TEAEs.[2][6]

## Experimental Protocols

The following are generalized protocols for the Phase 2 studies based on available information.

### Vibrance-1 Study Protocol (NCT06358950)

- Study Title: A Phase 2, Randomized, Double-Blind, Dose-Range-Finding, Placebo-Controlled Study Evaluating the Safety and Efficacy of **Alixorexton** in Adults with Narcolepsy Type 1 (NT1).[3][7]
- Patient Population: 92 adult participants diagnosed with NT1.[3][8]
- Study Design: A global, randomized, double-blind, placebo-controlled, parallel-group study. [3][9]
- Treatment Arms:
  - **Alixorexton** 4 mg, once daily
  - **Alixorexton** 6 mg, once daily
  - **Alixorexton** 8 mg, once daily

- Placebo, once daily
- Treatment Duration: 6 weeks for the double-blind period.[\[3\]](#)
- Primary Endpoint: To assess the improvement in wakefulness as measured by the change from baseline in mean sleep latency on the Maintenance of Wakefulness Test (MWT) at week 6.[\[9\]](#)
- Secondary Endpoints:
  - Change from baseline in the Epworth Sleepiness Scale (ESS) score at week 6.[\[9\]](#)
  - Mean weekly cataplexy rate (WCR).[\[9\]](#)
  - Incidence of adverse events.[\[9\]](#)
- Exploratory Endpoints: Patient-reported outcomes on disease severity, fatigue, and cognition.[\[4\]](#)
- Long-Term Safety Assessment: Participants who completed the double-blind portion were eligible to enroll in a 7-week open-label safety extension study, followed by a long-term safety study.[\[4\]](#)

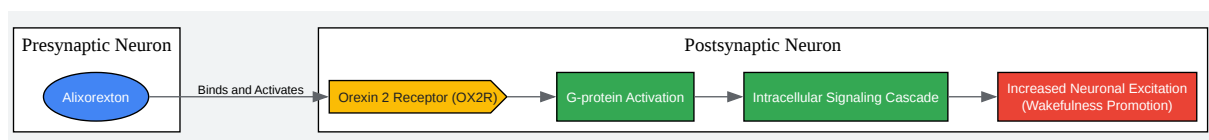
## Vibrance-2 Study Protocol (NCT06555783)

- Study Title: A Phase 2, Randomized, Double-Blind, Dose-Range-Finding, Placebo-Controlled Study Evaluating the Safety and Efficacy of **Alixorexton** in Adults with Narcolepsy Type 2 (NT2).[\[5\]](#)
- Patient Population: 93 adult participants diagnosed with NT2.[\[10\]](#)
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[\[10\]](#)
- Treatment Arms:
  - **Alixorexton** 10 mg, once daily
  - **Alixorexton** 14 mg, once daily

- **Alixorexton** 18 mg, once daily
- Placebo, once daily
- Treatment Duration: 8 weeks for the double-blind period.[5]
- Primary Endpoints:
  - Change from baseline in the Maintenance of Wakefulness Test (MWT) at week 8.
  - Change from baseline in the Epworth Sleepiness Scale (ESS) at week 8.
- Secondary Endpoint: Safety and tolerability, including the incidence of adverse events, vital signs, and clinical laboratory assessments.
- Exploratory Endpoints: Patient-reported outcomes on disease severity, fatigue, and cognition.
- Long-Term Safety Assessment: Participants who completed the double-blind portion were eligible to enroll in a 5-week open-label extension study, followed by a long-term safety study.

## Visualizations

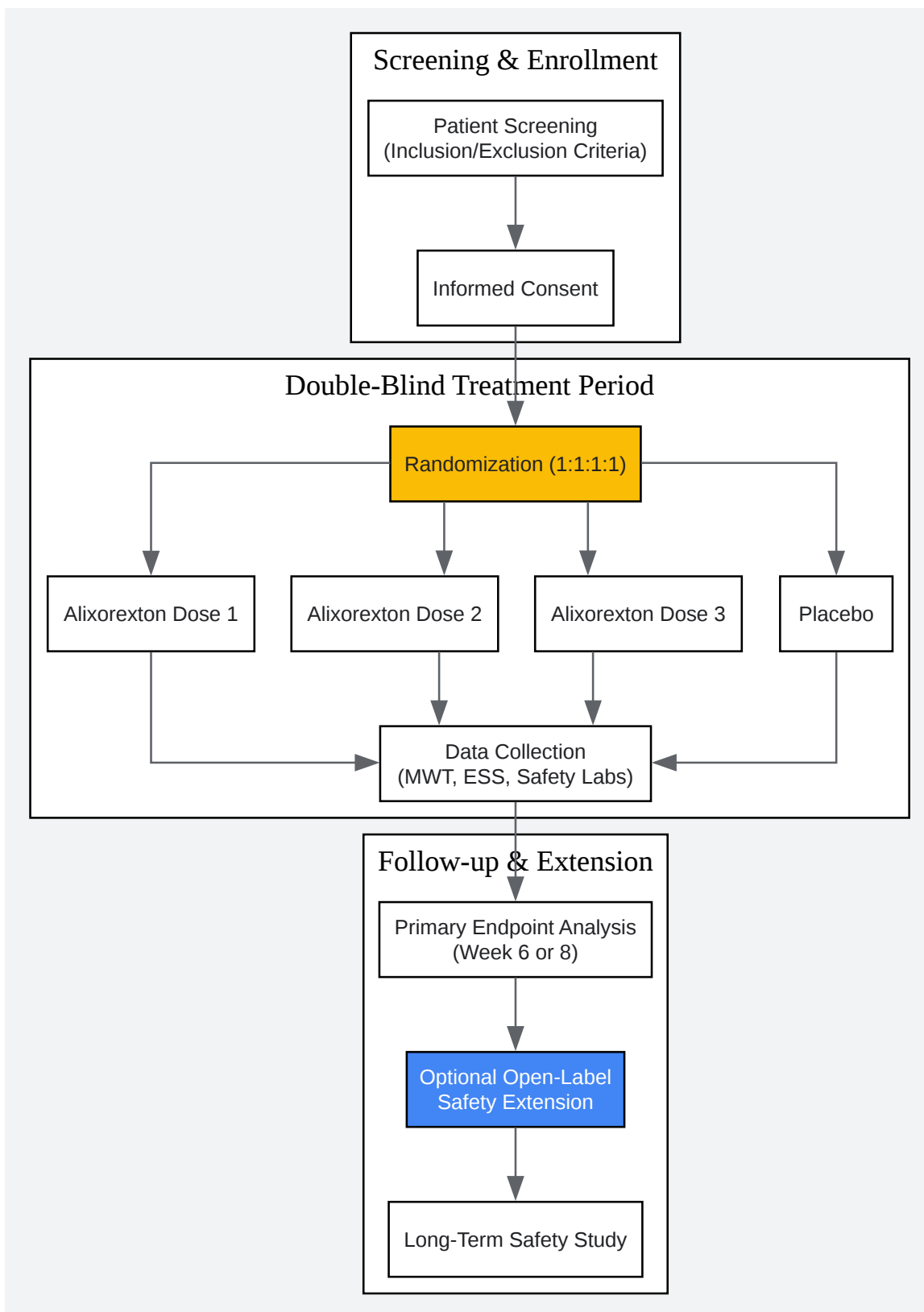
### Alixorexton Mechanism of Action



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Mechanism of Action of **Alixorexton**.

### Phase 2 Clinical Trial Workflow



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General Workflow of Vibrance Phase 2 Trials.

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